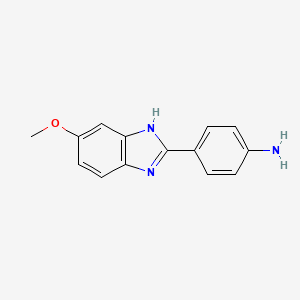

4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine

描述

Chemical Classification and Nomenclature

4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine belongs to a distinguished class of heterocyclic aromatic compounds that combine both benzimidazole and aniline structural motifs within a single molecular framework. The compound's systematic nomenclature reflects its complex structural organization, with multiple acceptable naming conventions documented across scientific literature. According to the International Union of Pure and Applied Chemistry naming system, the compound is formally designated as 4-(6-methoxy-1H-benzimidazol-2-yl)aniline, while alternative nomenclature includes 4-(5-Methoxy-1H-benzo[d]imidazol-2-yl)aniline. The Chemical Abstracts Service has assigned this compound the registry number 366012-74-0, providing a unique identifier that facilitates precise chemical communication across research databases.

The compound's classification encompasses multiple chemical categories that reflect its diverse structural elements. As an aromatic amine, it contains the characteristic amino group attached to a benzene ring, while simultaneously functioning as a benzimidazole derivative through its fused benzene-imidazole ring system. This dual classification places the compound within the broader category of substituted benzimidazoles, a group that has gained substantial recognition for their pharmacological significance. The presence of both electron-donating methoxy groups and electron-rich nitrogen atoms creates a complex electronic environment that influences the compound's chemical reactivity and potential biological interactions.

The nomenclature variations observed across different chemical databases highlight the complexity inherent in naming polycyclic heterocyclic compounds. PubChem records multiple synonyms including benzenamine, 4-(5-methoxy-1H-benzimidazol-2-yl)-, and [4-(5-Methoxy-1H-benzimidazol-2-yl)phenyl]amine, each emphasizing different aspects of the molecular structure. These naming conventions serve distinct purposes in chemical literature, with systematic names providing structural clarity while common names facilitate communication among researchers working with benzimidazole derivatives.

Structural Features and Molecular Characteristics

The molecular architecture of this compound exhibits remarkable structural sophistication, incorporating multiple functional groups within a carefully organized framework. The compound possesses the molecular formula C₁₄H₁₃N₃O and a molecular weight of 239.27 grams per mole, reflecting its substantial size relative to simple aromatic compounds. The structural organization consists of three primary components: a methoxy-substituted benzimidazole core, a phenylene linker, and a terminal amino group, each contributing distinct chemical properties to the overall molecular behavior.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃N₃O | |

| Molecular Weight | 239.27 g/mol | |

| InChI Key | HKZKSLMDWRZRAM-UHFFFAOYSA-N | |

| SMILES Notation | COC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)N | |

| ChEMBL ID | CHEMBL1341192 |

The benzimidazole portion of the molecule features a methoxy substituent at the 5-position, which significantly influences the electronic properties of the heterocyclic system. This methoxy group acts as an electron-donating substituent, increasing the electron density within the benzimidazole ring and potentially affecting the compound's reactivity patterns. The positioning of this methoxy group is particularly significant, as it occupies a site that can influence both the electronic distribution and the steric environment around the heterocyclic nitrogen atoms.

The structural connectivity between the benzimidazole core and the aniline moiety occurs through the 2-position of the benzimidazole ring, creating a direct conjugated pathway between the two aromatic systems. This conjugation extends the pi-electron system across the entire molecule, potentially influencing its optical properties and electronic behavior. The presence of three nitrogen atoms within the molecular framework creates multiple sites for potential hydrogen bonding and coordination chemistry, characteristics that are fundamental to the biological activity observed in many benzimidazole derivatives.

Three-dimensional conformational analysis reveals that the molecule can adopt multiple spatial arrangements due to rotation around the single bond connecting the benzimidazole and phenyl rings. The planar nature of both aromatic systems suggests that the most stable conformations likely involve some degree of coplanarity, maximizing the conjugative interactions between the two ring systems. The methoxy group introduces additional conformational complexity, as its orientation can influence the overall molecular shape and electronic distribution patterns.

Historical Context in Benzimidazole Chemistry

The development of benzimidazole chemistry represents one of the most significant advances in heterocyclic organic chemistry, with historical roots extending back to the late 19th century. Benzimidazole itself was first synthesized in 1872 by Hoebrecker through a reduction-dehydration sequence involving 2-nitro-4-methylacetanilide, establishing the foundational synthetic methodology for this important heterocyclic system. This pioneering work demonstrated the feasibility of constructing the fused benzene-imidazole framework and opened pathways for the extensive chemical exploration that followed.

The historical significance of benzimidazole chemistry gained particular prominence during research on vitamin B₁₂, where the benzimidazole nucleus was identified as a crucial structural component. This discovery highlighted the biological importance of benzimidazole derivatives and established the heterocyclic system as a stable platform suitable for pharmaceutical development. The vitamin B₁₂ connection provided compelling evidence that benzimidazole-containing compounds could exhibit profound biological activities, spurring intensive research into synthetic analogs and derivatives.

Throughout the 20th century, synthetic methodologies for benzimidazole construction evolved considerably, with the condensation of ortho-phenylenediamine with carboxylic acids or aldehydes becoming the predominant approach. The synthesis of 4-(1H-Benzo[d]imidazol-2-yl)aniline, a closely related compound to this compound, was reported through condensation of para-aminobenzoic acid with ortho-phenylenediamine in phosphoric acid at elevated temperatures. This synthetic precedent established the viability of incorporating aniline substituents into benzimidazole frameworks, providing the conceptual foundation for the development of methoxy-substituted analogs.

Recent advances in benzimidazole chemistry have emphasized the development of environmentally sustainable synthetic approaches and the exploration of novel catalytic systems. Iron-sulfur catalysts have been employed for benzimidazole synthesis under solvent-free conditions, while hydrosilicon-mediated condensations have provided alternative pathways for heterocycle construction. These methodological advances have facilitated the preparation of increasingly complex benzimidazole derivatives, including compounds like this compound that incorporate multiple functional groups within sophisticated molecular architectures.

Significance in Heterocyclic Organic Chemistry

The significance of this compound within heterocyclic organic chemistry extends far beyond its individual molecular properties to encompass broader implications for pharmaceutical research and synthetic methodology development. Benzimidazole derivatives have emerged as privileged structures in medicinal chemistry, demonstrating remarkable versatility in biological applications including antibacterial, antiviral, anticancer, anti-inflammatory, and anthelmintic activities. The structural complexity of this compound positions it as an exemplary representative of this important chemical class.

Table 2: Pharmacological Activities of Benzimidazole Derivatives

| Activity Type | Documented Examples | Mechanism Variations |

|---|---|---|

| Antibacterial | Multiple derivatives | Target enzyme specificity |

| Antiviral | Various analogs | Viral replication interference |

| Anticancer | Substituted benzimidazoles | Cell proliferation inhibition |

| Anti-inflammatory | Functionalized derivatives | Inflammatory pathway modulation |

| Anthelmintic | Classical benzimidazoles | Microtubule disruption |

The presence of the methoxy substituent in this compound represents a significant structural modification that can profoundly influence biological activity patterns. Methoxy groups are known to enhance lipophilicity while providing sites for metabolic transformation, characteristics that can affect both the pharmacokinetic properties and the biological target interactions of benzimidazole derivatives. The specific positioning of this methoxy group at the 5-position of the benzimidazole ring places it in a location where it can influence the electronic properties of the heterocyclic nitrogen atoms, potentially affecting the compound's ability to form coordination complexes or participate in hydrogen bonding interactions.

The aniline component of the molecule introduces additional dimensions of chemical significance, as aromatic amines constitute a fundamental class of organic compounds with extensive applications in pharmaceutical chemistry. The combination of benzimidazole and aniline structural elements within a single molecular framework creates opportunities for multifaceted biological interactions, potentially allowing the compound to engage with multiple biological targets or participate in complex binding modes. This structural complexity exemplifies the sophisticated molecular design principles that characterize modern heterocyclic chemistry.

Contemporary research in benzimidazole chemistry has increasingly focused on structure-activity relationship investigations, seeking to understand how specific structural modifications influence biological activity patterns. Compounds like this compound serve as valuable tools in these investigations, providing opportunities to examine how methoxy substitution and aniline incorporation affect the fundamental properties of the benzimidazole pharmacophore. The ease of synthesis and structural versatility associated with benzimidazole derivatives make them particularly attractive for systematic chemical modification studies, supporting the development of comprehensive structure-activity databases.

属性

IUPAC Name |

4-(6-methoxy-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-18-11-6-7-12-13(8-11)17-14(16-12)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZKSLMDWRZRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354838 | |

| Record name | 4-(6-Methoxy-1H-benzimidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366012-74-0 | |

| Record name | 4-(6-Methoxy-1H-benzimidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine typically involves the following steps:

-

Formation of the Benzimidazole Core:

- Starting with o-phenylenediamine, the benzimidazole core is formed by reacting with a suitable carboxylic acid or its derivatives under acidic conditions.

- For example, o-phenylenediamine can be reacted with methoxybenzoic acid in the presence of a dehydrating agent like polyphosphoric acid to yield 5-methoxybenzimidazole.

-

Substitution Reaction:

- The 5-methoxybenzimidazole is then subjected to a substitution reaction with a halogenated phenylamine derivative.

- This can be achieved by using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods:

- Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

- Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.

Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the structure, converting them to amines or alcohols, respectively.

Substitution: The amine group on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products:

- Oxidation of the methoxy group can yield quinone derivatives.

- Reduction of nitro groups can produce corresponding amines.

- Substitution reactions can introduce various functional groups onto the phenyl ring.

科学研究应用

Medicinal Chemistry

The compound is part of a class of benzoimidazole derivatives, which are known for their diverse pharmacological properties. The presence of the benzoimidazole moiety is associated with various biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives containing benzoimidazole have been reported to exhibit significant anticancer effects against various cancer cell lines, including breast and lung cancer cells .

- Antihypertensive Properties : Some studies suggest that derivatives of benzoimidazole can act as angiotensin II receptor antagonists, thereby providing potential therapeutic benefits for hypertension .

Pharmacological Studies

Research into the pharmacological activities of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine has included:

- Binding Affinity Studies : Investigations focus on how this compound interacts with specific biological targets, such as receptors involved in cancer progression or hypertension. Techniques like radiolabeling and surface plasmon resonance are often employed to assess binding affinities.

- In Vivo Efficacy : Animal studies have been conducted to evaluate the therapeutic potential of this compound in disease models. For example, its efficacy in reducing tumor size or blood pressure in animal models could provide insights into its clinical applicability .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions typical of amines and heterocycles. The ability to modify its structure allows for the development of new derivatives with enhanced biological activities.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Methoxyphenyl)benzimidazole | Methoxy substitution on phenyl | Anticancer and anti-inflammatory |

| 5-(4-Chlorophenyl)benzimidazole | Chlorine substitution enhances reactivity | Antimicrobial and anticancer |

| Benzimidazole derivatives | General class with varied substituents | Broad spectrum of pharmacological activities |

Case Study 1: Anticancer Potential

A study demonstrated that a derivative of this compound exhibited significant inhibition against A375 melanoma cells with an IC50 value below 5 µM, indicating strong anticancer potential .

Case Study 2: Antihypertensive Effects

Research indicated that certain benzoimidazole derivatives could effectively lower blood pressure in hypertensive rat models, suggesting a mechanism involving the inhibition of angiotensin II receptors .

作用机制

Molecular Targets and Pathways:

- The exact mechanism of action of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine depends on its specific application.

- In medicinal chemistry, it may interact with various biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.

- The compound’s methoxy and amine groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

相似化合物的比较

Table 1: Substituent Effects on Benzimidazole Derivatives

Key Observations :

Table 2: Bioactivity Comparison of Benzimidazole Analogues

Key Observations :

- Topoisomerase Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives with methyl-substituted benzimidazoles exhibit strong Topo IIα suppression, suggesting that methoxy substitution in the target compound could modulate similar pathways but with altered potency .

- Nrf2 Activation: Disubstituted phenylamine analogues (e.g., 3,4-dimethyl) in angucyclinones show enhanced Nrf2 activity, implying that the 5-methoxy group in the target compound might offer comparable or unique bioactivity if paired with additional substituents .

Pharmacokinetic Considerations

- Methoxy vs. Methyl : The methoxy group’s polarity may improve metabolic stability compared to hydrophobic methyl groups, reducing cytochrome P450-mediated degradation .

- Fluorine vs. Methoxy : Fluorinated benzimidazoles often exhibit prolonged half-lives due to C-F bond stability, but methoxy derivatives might achieve balanced lipophilicity for membrane permeability .

生物活性

4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that enable interactions with various biological targets, making it a candidate for drug development and therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₄H₁₃N₃O, with a molecular weight of 239.27 g/mol. The synthesis typically involves the formation of the benzimidazole core through the reaction of o-phenylenediamine with methoxybenzoic acid, followed by substitution with a halogenated phenylamine derivative in the presence of a base like potassium carbonate in DMF.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes, receptors, and DNA. The methoxy and amine groups present in the structure facilitate hydrogen bonding and other interactions that modulate the function of these targets. The compound's mechanism can lead to inhibition or modulation of biological pathways relevant to disease processes.

Antimicrobial Properties

Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial activity. Research has shown that compounds similar to this compound possess broad-spectrum antibacterial and antifungal properties. For instance, derivatives have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | S. aureus | 50 µg/ml |

| Compound 2 | E. coli | 62.5 µg/ml |

| Compound 3 | C. albicans | 250 µg/ml |

| This compound | TBD | TBD |

Anticancer Activity

Benzimidazole derivatives, including this compound, have been explored for their anticancer properties. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy

A study conducted on various benzimidazole derivatives revealed that those containing the benzimidazole moiety exhibited promising activity against several cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells. The compounds demonstrated IC₅₀ values in the micromolar range, indicating potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the benzimidazole scaffold can enhance biological activity. For example, variations in substituents on the phenyl ring significantly influence antimicrobial and anticancer efficacy. The presence of electron-donating or withdrawing groups can alter the electronic properties of the compound, affecting its interaction with biological targets .

常见问题

Q. What are the recommended synthetic routes for 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, and how can reaction conditions be optimized?

The synthesis of benzimidazole derivatives often involves condensation reactions between o-phenylenediamine derivatives and carbonyl-containing intermediates. For example, analogous compounds like 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio]-1H-benzimidazole are synthesized via refluxing intermediates with sodium methoxide and magnesium chloride in methanol, achieving yields of 75% . Key optimization factors include:

- Catalyst selection : Anhydrous MgCl₂ enhances reaction efficiency.

- Solvent systems : Methanol-water-ethyl acetate mixtures improve solubility and purification.

- Temperature control : Reflux conditions (e.g., 2 hours) ensure complete cyclization. Post-synthesis, column chromatography or recrystallization (e.g., chilling in ethyl acetate at 0°C) is recommended for purification .

Q. How can the purity and structural integrity of this compound be validated?

A multi-technique approach is essential:

- ¹H/¹³C NMR : Confirm aromatic proton environments and methoxy group integration.

- FTIR : Verify N-H (benzimidazole) and C-O (methoxy) stretching vibrations .

Advanced Research Questions

Q. What crystallographic strategies are suitable for resolving the 3D structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For benzimidazole derivatives:

- Crystal growth : Slow evaporation of DMSO or methanol solutions yields diffraction-quality crystals .

- Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and φ/ω scans .

- Refinement : SHELXL software refines structures with R-factors <0.06, leveraging constraints for disordered methoxy groups . Example parameters: Monoclinic P21/c space group, Z=4, β ≈95°, with hydrogen bonding stabilizing the lattice .

Q. How can researchers address contradictory spectral or activity data in benzimidazole analogs?

Contradictions often arise from:

- Stereochemical variability : Racemic mixtures (e.g., RS configurations in sulfinyl groups) may exhibit divergent biological activities. Chiral HPLC or circular dichroism (CD) can resolve enantiomers .

- Solvent effects : Polar solvents like DMSO stabilize charge-transfer states, altering UV-Vis spectra. Compare data across solvents (e.g., methanol vs. acetonitrile) .

- Biological assay conditions : Adjust pH (e.g., 7.4 for physiological relevance) and validate with positive controls (e.g., omeprazole for proton pump inhibition studies) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Docking studies : Use AutoDock Vina to model interactions with targets like H⁺/K⁺-ATPase. For example, benzimidazole analogs adopt "purple" or "red" binding poses in active sites, guided by methoxy and phenylamine substituents .

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .

- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。